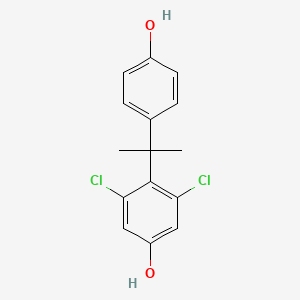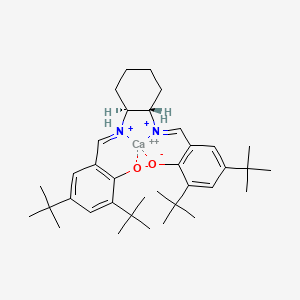
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that features a calcium ion coordinated by a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the following steps:
Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with (S,S)-1,2-cyclohexanediamine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of a catalytic amount of acid to facilitate the condensation reaction.
Formation of the Calcium Complex: The Schiff base ligand is then reacted with a calcium salt, such as calcium chloride or calcium acetate, in a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the formation of the desired complex is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The ligand framework can undergo substitution reactions, where one or more substituents on the ligand are replaced by other functional groups.
Coordination Reactions: The calcium center can coordinate with additional ligands, forming new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination Reactions: Additional ligands, such as phosphines or amines, can be introduced to form new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions may result in modified ligands with different functional groups.
科学的研究の応用
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) has several scientific research applications, including:
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, such as oxidation and reduction reactions.
Materials Science: It can be used in the development of new materials with specific properties, such as luminescence or magnetic behavior.
Medicinal Chemistry: The compound’s coordination chemistry can be explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of calcium with Schiff base ligands.
作用機序
The mechanism by which (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) exerts its effects depends on its specific application. In catalysis, the calcium center can facilitate various chemical transformations by coordinating with substrates and activating them for reaction. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through coordination or hydrogen bonding interactions, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoNickel(II)
- (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCopper(II)
- (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoZinc(II)
Uniqueness
The uniqueness of (S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) lies in its calcium center, which imparts distinct coordination chemistry and reactivity compared to its nickel, copper, and zinc analogs. Calcium’s larger ionic radius and different electronic properties can lead to unique catalytic and biological activities, making this compound a valuable subject of study in various fields.
特性
分子式 |
C36H54CaN2O2+2 |
|---|---|
分子量 |
586.9 g/mol |
IUPAC名 |
calcium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate |
InChI |
InChI=1S/C36H54N2O2.Ca/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/t29-,30-;/m0./s1 |
InChIキー |
OOVIEUXRLMIVJF-PNHSAAKESA-N |
異性体SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+][C@H]2CCCC[C@@H]2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+]C2CCCCC2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


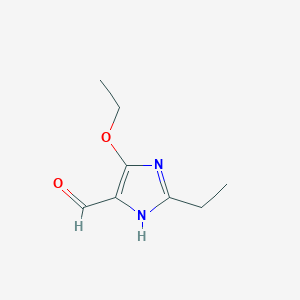
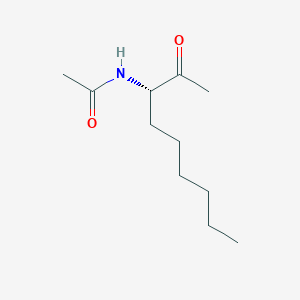
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

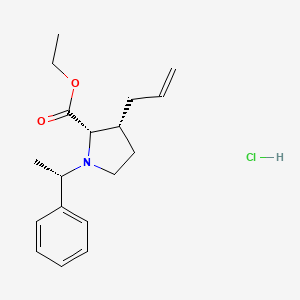
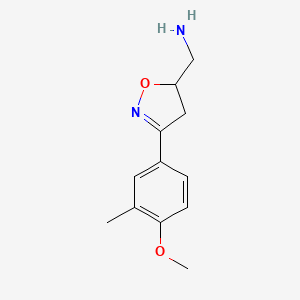
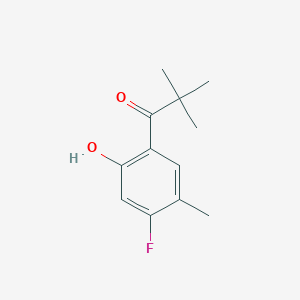
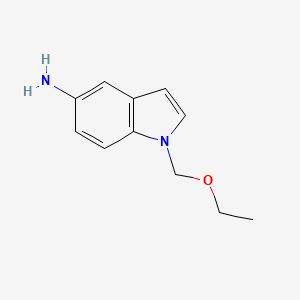
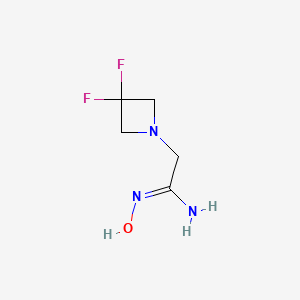
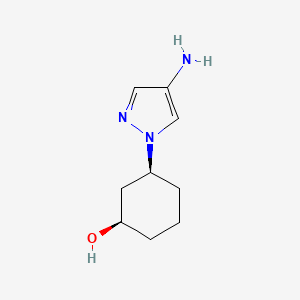
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
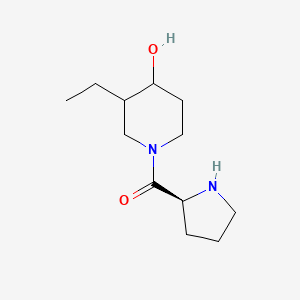
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
